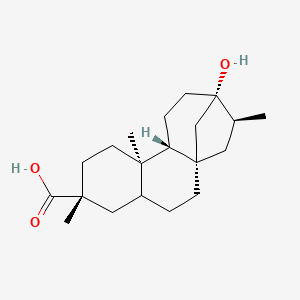
Dihydrosteviol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrosteviol A is a diterpenoid compound derived from steviol, which is the aglycone of steviol glycosides found in the leaves of the Stevia rebaudiana plant Steviol glycosides are known for their high-potency sweetness and are widely used as non-caloric sweeteners
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrosteviol A can be synthesized through the hydrogenation of steviol. The process involves dissolving steviol in ethanol and passing hydrogen gas through the solution in the presence of a platinum on activated carbon catalyst. The reaction is carried out overnight at room temperature, resulting in the formation of this compound and dihydrosteviol B .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrogenation techniques similar to those used in laboratory synthesis. The scalability of the process would depend on optimizing reaction conditions and catalyst efficiency to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dihydrosteviol A undergoes various chemical reactions, including:
Reduction: The hydrogenation process itself is a reduction reaction where the unsaturated bond in steviol is reduced to form this compound.
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and platinum on activated carbon catalyst.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
Reduction: this compound and dihydrosteviol B.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other diterpenoid compounds.
Biology: Investigated for its biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic benefits, such as anti-tuberculosis activity.
Industry: Utilized in the production of non-caloric sweeteners and other food additives.
Mechanism of Action
The mechanism of action of dihydrosteviol A involves its interaction with specific molecular targets and pathways. For example, its anti-tuberculosis activity is related to the structure and geometry of its tetracyclic diterpenoid skeleton . The compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Steviol: The parent compound from which dihydrosteviol A is derived.
Isosteviol: Another hydrogenated derivative of steviol with different structural features.
Rebaudiosides: Glycosides of steviol with varying numbers of sugar molecules.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which distinguishes it from other steviol derivatives.
Properties
CAS No. |
5711-16-0 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1R,6R,9R,10R,13S,14S)-13-hydroxy-6,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6-carboxylic acid |
InChI |
InChI=1S/C20H32O3/c1-13-10-19-6-4-14-11-17(2,16(21)22)8-9-18(14,3)15(19)5-7-20(13,23)12-19/h13-15,23H,4-12H2,1-3H3,(H,21,22)/t13-,14?,15-,17+,18+,19+,20-/m0/s1 |
InChI Key |
OGHMLISGZARJGS-QSASEQBESA-N |
Isomeric SMILES |
C[C@H]1C[C@@]23CCC4C[C@](CC[C@]4([C@@H]2CC[C@@]1(C3)O)C)(C)C(=O)O |
Canonical SMILES |
CC1CC23CCC4CC(CCC4(C2CCC1(C3)O)C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















